molecular formula C18H21FN2O3 B2886221 N-(4-Cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide CAS No. 1385353-48-9

N-(4-Cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide

Cat. No.: B2886221
CAS No.: 1385353-48-9
M. Wt: 332.375
InChI Key: CKWRJHSKOZUICL-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical state (solid, liquid, gas) and color .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reagents and conditions necessary for the reaction to occur .


Physical and Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Human Metabolites Identification and Transporter-Mediated Excretion Study

Research by Umehara et al. (2009) explored the human metabolites of a novel inhibitor of the "funny" If current channel expressed in the sinus node of the heart, which is being developed for treating stable angina and atrial fibrillation. This study helps understand the renal and hepatic uptake transporters for these metabolites, providing insights into their excretion mechanisms, which is crucial for drug development and safety assessments (Umehara et al., 2009).

Antimicrobial Synthesis

Desai et al. (2013) discussed the synthesis of new 5-arylidene derivatives bearing a fluorine atom, which have been evaluated for antimicrobial activities against various bacteria and fungi. The study highlights the significance of fluorine atoms in enhancing the antimicrobial activity of compounds, illustrating the potential use of similar chemical structures in developing new antimicrobial agents (Desai et al., 2013).

Fluorine-18 Labeling for Imaging

Lang et al. (1999) synthesized fluorine-18-labeled derivatives for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This research underscores the utility of fluorine-containing compounds in diagnostic imaging, providing a non-invasive method to assess tumor receptor status, which is vital for cancer diagnosis and treatment planning (Lang et al., 1999).

Fluorine in Organic Synthesis

Groendyke et al. (2016) reported on an iron-catalyzed, fluoroamide-directed C-H fluorination method. This process showcases the incorporation of fluorine into organic molecules, emphasizing the role of fluorine in modifying the reactivity, stability, and biological activity of organic compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Groendyke et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effect. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling the compound. This includes toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c19-16-4-3-14(9-15(16)11-24-10-13-1-2-13)17(22)21-18(12-20)5-7-23-8-6-18/h3-4,9,13H,1-2,5-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRJHSKOZUICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCOCC3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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